molecular formula C13H18N4O B2876070 N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine CAS No. 2176126-12-6

N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2876070
CAS No.: 2176126-12-6
M. Wt: 246.314
InChI Key: SXBAMJHSQLQFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its combination of a cyclopentyl group and an azetidin-1-ylmethanone moiety differentiates it from other similar compounds, potentially offering improved efficacy and selectivity in its applications.

Properties

IUPAC Name

cyclopentyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c18-12(10-4-1-2-5-10)17-8-11(9-17)16-13-14-6-3-7-15-13/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBAMJHSQLQFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.